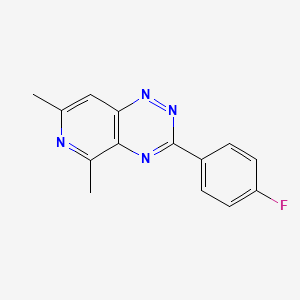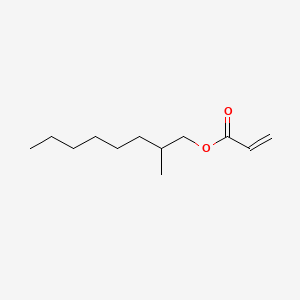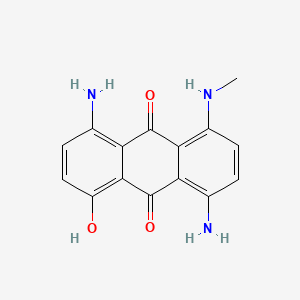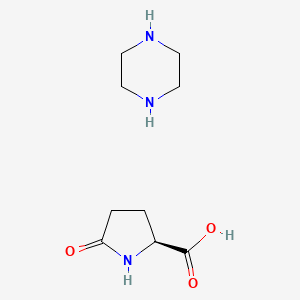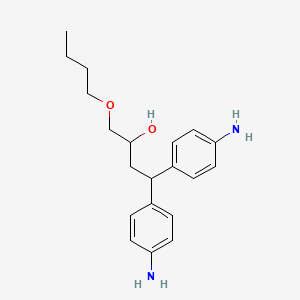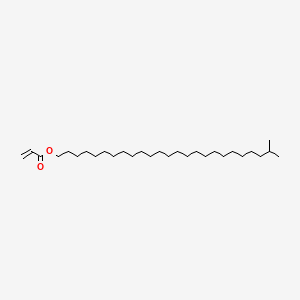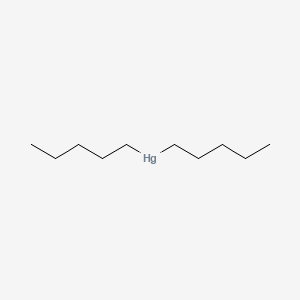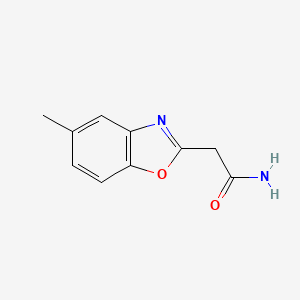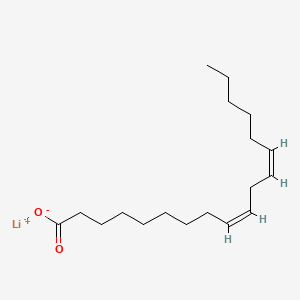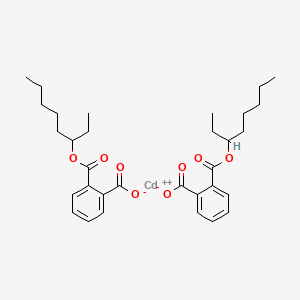
cadmium(2+);2-octan-3-yloxycarbonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is a coordination compound that involves cadmium ions and a benzoate derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The unique properties of cadmium complexes, such as their luminescence and coordination behavior, make them valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octan-3-yloxycarbonylbenzoate typically involves the reaction of cadmium salts with the appropriate organic ligands under controlled conditions. One common method is the solvothermal synthesis, where cadmium salts are reacted with 2-octan-3-yloxycarbonylbenzoic acid in a solvent at elevated temperatures . This method allows for the formation of well-defined crystalline structures.
Industrial Production Methods
Industrial production of cadmium complexes often involves large-scale reactions in reactors where cadmium salts are combined with organic ligands. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The resulting product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium can react with oxygen to form cadmium oxide.
Reduction: Cadmium ions can be reduced to metallic cadmium under certain conditions.
Substitution: The organic ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Other organic ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate has several applications in scientific research:
Chemistry: Used in the synthesis of new coordination compounds and materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of cadmium(2+);2-octan-3-yloxycarbonylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and interfering with their function. This can lead to oxidative stress, disruption of signaling pathways, and changes in gene expression . The organic ligand may also play a role in modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Cadmium(II) coordination compounds with tetrazole-carboxylates .
- Cadmium(II) metal-organic frameworks .
Uniqueness
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is unique due to its specific organic ligand, which imparts distinct properties such as solubility, stability, and reactivity. The presence of the 2-octan-3-yloxycarbonyl group can influence the compound’s interactions with other molecules and its overall behavior in different environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
94275-93-1 |
|---|---|
Fórmula molecular |
C32H42CdO8 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
cadmium(2+);2-octan-3-yloxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-3-5-6-9-12(4-2)20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-12H,3-6,9H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
XENRRUJWAFKJDB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
